molecular formula C14H13N3O B2758026 2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide CAS No. 1087-40-7

2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No.: B2758026
CAS No.: 1087-40-7
M. Wt: 239.278
InChI Key: SMUOPVMIAAVILN-LFIBNONCSA-N
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Description

2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide is an organic compound with the molecular formula C14H13N3O It is a hydrazide derivative, characterized by the presence of a phenyl group and a pyridinylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide typically involves the condensation reaction between 2-phenylacetohydrazide and 3-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-phenylacetohydrazide+3-pyridinecarboxaldehyde2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide\text{2-phenylacetohydrazide} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide} 2-phenylacetohydrazide+3-pyridinecarboxaldehyde→2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for 2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N’-(2-pyridinylmethylene)acetohydrazide
  • 2-phenyl-N’-(4-pyridinylmethylene)acetohydrazide
  • 2-phenyl-N’-(3-quinolinylmethylene)acetohydrazide

Uniqueness

2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(9-12-5-2-1-3-6-12)17-16-11-13-7-4-8-15-10-13/h1-8,10-11H,9H2,(H,17,18)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUOPVMIAAVILN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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